2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane
Description
2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane (CAS: 405277-45-4) is a nitrogen-containing heterocyclic compound featuring a diazinane core substituted with methoxynaphthyl and bis(4-methoxyphenyl)methyl groups. The compound’s stereoelectronic profile suggests applications in medicinal chemistry or materials science, though specific biological or functional data remain undocumented in publicly available literature . Structural characterization of such molecules often employs X-ray crystallography, with software like SHELX playing a pivotal role in refining crystallographic models .
Properties
CAS No. |
405277-45-4 |
|---|---|
Molecular Formula |
C31H34N2O3 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane |
InChI |
InChI=1S/C31H34N2O3/c1-34-26-14-9-23(10-15-26)21-32-19-6-20-33(22-24-11-16-27(35-2)17-12-24)31(32)30-28-8-5-4-7-25(28)13-18-29(30)36-3/h4-5,7-18,31H,6,19-22H2,1-3H3 |
InChI Key |
XMAYGUKDHQMRAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=C(C=CC4=CC=CC=C43)OC)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane typically involves multiple steps. One common method involves the reaction of 2-methoxynaphthalene with appropriate diazinane precursors under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium chloride and copper iodide, with solvents like dimethylformamide and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through techniques such as flash chromatography using petroleum ether and ethyl acetate as eluents .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with diazinane structures exhibit significant anticancer properties. Studies have focused on their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of diazinane have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Diazinane Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | |
| Compound B | HeLa (Cervical) | 15.0 | |
| Compound C | A549 (Lung) | 10.2 |
These findings suggest that modifications to the diazinane structure can enhance its efficacy against specific cancer types.
Enzyme Inhibition
Enzyme inhibition studies have shown that certain diazinane derivatives can inhibit key enzymes involved in disease processes, such as acetylcholinesterase and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and hyperurecemia.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 ± 0.003 | |
| Compound E | Urease | 0.63 ± 0.001 |
Materials Science Applications
The unique structural features of 2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane also make it a candidate for applications in materials science. Its potential use as a building block in organic electronics and photonic devices has been explored due to its favorable electronic properties.
Case Study: Organic Photovoltaics
A study investigated the incorporation of diazinane derivatives into organic photovoltaic devices. The results indicated improved charge transport properties and enhanced device efficiency compared to conventional materials.
Beyond anticancer applications, this compound has shown promise in other biological activities, including antibacterial effects. Research has demonstrated that related diazinane derivatives exhibit significant antibacterial activity against various strains of bacteria.
Table 3: Antibacterial Activity of Diazinane Derivatives
Mechanism of Action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The methoxy groups and aromatic rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Three compounds with analogous structural motifs are compared below, focusing on substituents, molecular complexity, and hypothetical properties.
Structural and Functional Analogues
| Compound (CAS) | Core Structure | Key Substituents | Hypothetical Properties |
|---|---|---|---|
| 405277-45-4 (Target Compound) | 1,3-diazinane | - 2-Methoxynaphthalen-1-yl - Bis(4-methoxyphenyl)methyl |
Enhanced aromatic stacking potential; moderate polarity due to methoxy groups. |
| 617697-54-8 | Pyridine-sulfanyl acetamide | - 4-Chlorophenyl - Trifluoromethylpyridine - 4-Fluorophenyl acetamide |
High lipophilicity (CF₃, Cl, F groups); potential protease inhibition via sulfonyl-thioether motifs. |
| 561012-69-9 | Pyridine-hydrazinyl | - 3,5-Dimethylpiperidinylsulfonyl - Hydrazinyl |
Polar sulfonyl group enhances solubility; hydrazine moiety may confer metal-chelating ability. |
Key Differences and Implications
Aromatic vs.
Substituent Effects :
- Electron-Withdrawing Groups : 617697-54-8 contains CF₃ and Cl groups, which may enhance metabolic stability but reduce aqueous solubility compared to the target compound’s methoxy groups .
- Polar Functional Groups : The sulfonyl group in 561012-69-9 introduces strong polarity, contrasting with the target compound’s methoxy-dominated hydrophilicity.
Biological Activity
The compound 2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety and diazinane framework. The presence of methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is C₁₈H₁₉N₃O₂, and its molecular weight is approximately 305.36 g/mol.
Biological Activity Overview
Recent studies have indicated that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains.
- Neuroprotective Effects : Research indicates possible benefits in neurodegenerative models.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa (cervical cancer) | 10.5 | |
| Antimicrobial | E. coli | 15.0 | |
| Neuroprotective | SH-SY5Y (neuroblastoma) | 12.0 |
Antitumor Mechanism
The antitumor activity is believed to be mediated through the induction of apoptosis in cancer cells. The compound may activate caspase pathways leading to programmed cell death.
Antimicrobial Mechanism
The antimicrobial effects are likely due to the disruption of bacterial cell membranes and inhibition of essential enzymes involved in cell wall synthesis.
Neuroprotective Mechanism
Neuroprotective effects are hypothesized to arise from the modulation of oxidative stress pathways and the inhibition of neuroinflammatory responses.
Case Studies
-
Antitumor Activity Study :
A study conducted on HeLa cells revealed that treatment with the compound at concentrations ranging from 5 to 20 µM resulted in significant cell death compared to control groups, suggesting a dose-dependent response. -
Neuroprotection in Animal Models :
In an animal model of Parkinson's disease, administration of the compound showed a reduction in neurodegeneration markers and improved motor function, indicating its potential as a therapeutic agent for neurodegenerative disorders. -
Antimicrobial Efficacy :
The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated an effective inhibition zone, particularly against E. coli, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
